![molecular formula C6H4N2O2 B3054356 Oxazolo[4,5-c]pyridin-2(3H)-one CAS No. 59851-50-2](/img/structure/B3054356.png)

Oxazolo[4,5-c]pyridin-2(3H)-one

Vue d'ensemble

Description

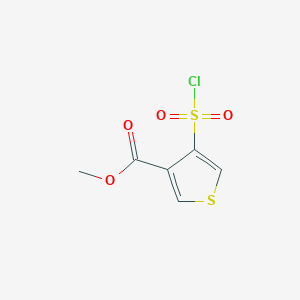

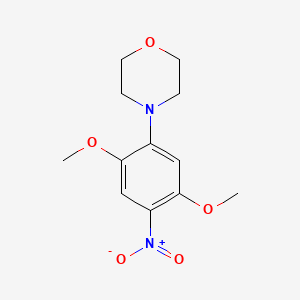

Oxazolo[4,5-c]pyridin-2(3H)-one is a chemical compound that has been the subject of various research studies . It is a tricyclic scaffold that has been synthesized and functionalized for potential use in drug design .

Synthesis Analysis

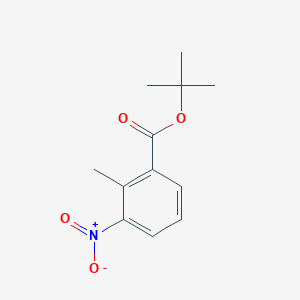

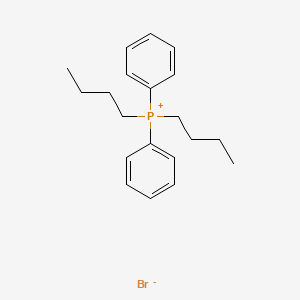

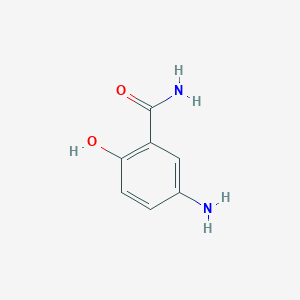

The synthesis of this compound involves a palladium-catalyzed direct C–H bond functionalization methodology . This method was used to build the tricyclic scaffold and achieve subsequent C–H bond functionalization at the C-2 position of the oxazole unit with various (hetero)aryl iodides . Another synthesis method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .Molecular Structure Analysis

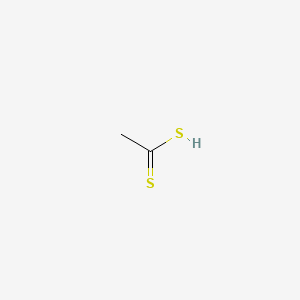

The structure of this compound has been confirmed by PMR, IR, and mass spectra . The thione form of the compound was established with the help of x-ray diffraction and PMR spectroscopy .Chemical Reactions Analysis

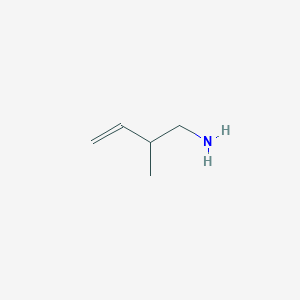

The chemical reactions involving this compound include its construction and subsequent orthogonal functionalization . This process involves a palladium-catalyzed direct C–H bond functionalization methodology . Additionally, primary amines and diethylamine react with oxazolo[4,5-b]pyridine thione to form N-(3-hydroxy-2-pyridyl)thioureas .Applications De Recherche Scientifique

Synthesis Techniques

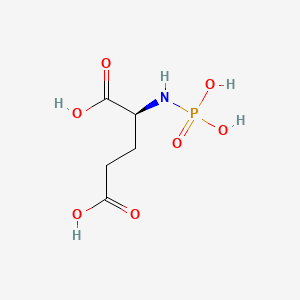

Oxazolo[4,5-c]pyridin-2(3H)-one and its derivatives have been synthesized through various methods. Ji-we (2013) explored the synthesis from 2-amino-3-hydroxypyridine, emphasizing the effects of solvents and reactant ratios on the yield, achieving an 84.31% yield under optimal conditions. Théveau et al. (2016) utilized a palladium-catalyzed direct C-H bond functionalization methodology to construct and subsequently functionally diversify oxazolo[5',4':4,5]pyrano[2,3-b]pyridine, a tricyclic scaffold. Zhuravlev (2006) reported a mild and efficient Pd-catalyzed C-2 arylation of oxazolo[4,5-b]pyridine, demonstrating tolerance to various aryl halides and no racemization observed in derivatized amino acids during the reaction. Additionally, the study by Mohammadpoor-Baltork et al. (2007) presented a synthesis protocol for oxazolo[4,5-b]pyridines, emphasizing high conversion rates and short reaction times under solvent-free conditions catalyzed by Bi(III) salts (Ji-we, 2013; Théveau et al., 2016; Zhuravlev, 2006; Mohammadpoor-Baltork et al., 2007).

Chemical Reactivity and Properties

Monier et al. (2020) highlighted the reactivity of substituents attached to the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons, discussing the synthetic and biological evaluation of these compounds. They emphasized the significance of oxazolopyridines in organic and medicinal chemistry for developing new biological components (Monier et al., 2020).

Biological Studies and Applications

Antimicrobial Activity

Celik et al. (2021) investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, highlighting their potent activity against various bacterial and fungal strains. Molecular docking and dynamics simulations were performed to evaluate the interactions of these compounds with the DNA gyrase enzyme, demonstrating their potential as antimicrobial agents (Celik et al., 2021).

Anticancer Activity

Kokkiligadda et al. (2020) synthesized and characterized 1,3,4-oxadiazole incorporated oxazolo[4,5-b]pyridine derivatives, testing their anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer properties, making them potential candidates for further development as anticancer agents (Kokkiligadda et al., 2020).

Safety and Hazards

The safety data sheet for Oxazolo[4,5-c]pyridin-2(3H)-one suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, giving oxygen if breathing is difficult, and consulting a doctor immediately .

Propriétés

IUPAC Name |

3H-[1,3]oxazolo[4,5-c]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIHMFKXUPIFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579707 | |

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59851-50-2 | |

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylphenyl)thio]propanoic acid](/img/structure/B3054273.png)

![2-[(Carboxymethyl)dodecylamino]acetic acid](/img/structure/B3054282.png)

![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)